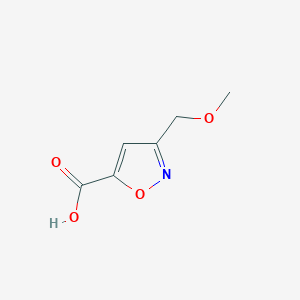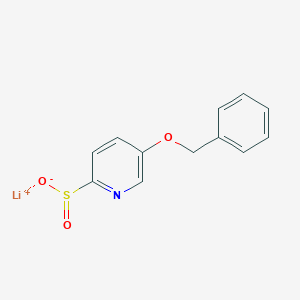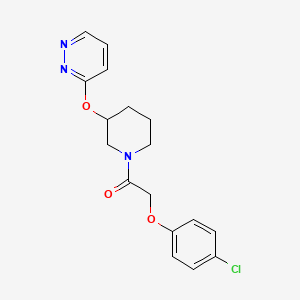
3-(Methoxymethyl)isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H5NO4 . It is a white solid and is used as a building block in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of isoxazoles, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, often involves metal-free synthetic routes . These methods are preferred over metal-catalyzed reactions due to their lower costs, reduced toxicity, and easier separation from reaction mixtures . One such method involves the use of a coupling reagent like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphonate) in solid-phase synthesis .Molecular Structure Analysis
The molecular structure of 3-(Methoxymethyl)isoxazole-5-carboxylic acid can be represented by the SMILES stringCOc1cc(on1)C(O)=O . This indicates that the compound contains a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to an isoxazole ring . Chemical Reactions Analysis
Isoxazole compounds, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, are often used as reactants in various chemical reactions . For instance, they can participate in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . They can also be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells .Physical And Chemical Properties Analysis
3-(Methoxymethyl)isoxazole-5-carboxylic acid is a solid compound . It has a molecular weight of 143.1 . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives : Isoxazole derivatives, including 3-(Methoxymethyl)isoxazole-5-carboxylic acid, can be synthesized through various methods. A notable technique involves Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leading to the formation of isoxazole-4-carboxylic esters and amides. Another approach is the cycloaddition of aryl nitrile oxides with enolates of carbonyl compounds, producing pharmacologically active isoxazoles (Serebryannikova et al., 2019) (Vitale & Scilimati, 2013).
Chemical Conversion and Applications : 3-(Methoxymethyl)isoxazole-5-carboxylic acid and its derivatives find application in the synthesis of various heterocyclic compounds. For instance, N, O-diBoc-protected beta-keto hydroxamic acids, derived from these isoxazoles, can be cyclized to 5-substituted 3-isoxazolols without byproduct formation. This showcases the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Biological Activity : Certain isoxazole derivatives show significant biological activity. For example, a study on 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid, an isoxazole derivative, indicated potential significance in stem cell research due to its ability to increase the growth of E. coli organisms (Denton et al., 2021).
Chemical Properties and Tautomerism : The tautomerism and basicities of isoxazole derivatives, including those similar to 3-(Methoxymethyl)isoxazole-5-carboxylic acid, have been studied, providing insights into their chemical properties and potential applications in various fields (Boulton & Katritzky, 1961).
Mécanisme D'action
The mechanism of action of isoxazole compounds is often related to their weak N-O bond . This bond tends to collapse under UV irradiation, causing the isoxazole ring to rearrange to oxazole through an azirine intermediate . The azirine intermediate can then react with nucleophiles, especially carboxylic acids .
Safety and Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised . It should be stored in a well-ventilated place and kept tightly closed .
Propriétés
IUPAC Name |
3-(methoxymethyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-3-4-2-5(6(8)9)11-7-4/h2H,3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUFYGCJOJADGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)isoxazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)
![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)


![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)

![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2513402.png)
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)
